molecular formula C10H11N3O B8113726 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No. B8113726
M. Wt: 189.21 g/mol
InChI Key: CWKOUGPJRVVYQX-UHFFFAOYSA-N
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Description

4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Imidazo[1,5-a]Pyridine Derivatives

    A study by Hakimi et al. (2012) described the synthesis of a novel derivative of imidazo[1,5-a]pyridine using a reaction that involves pyridine-2-carbaldehyde, a compound structurally related to 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This process included the formation of a cadmium chloride complex, characterized by various spectroscopic methods and X-ray diffraction (Hakimi et al., 2012).

  • Development of Aqueous Solubility Aldehydes

    Wang et al. (2017) worked on the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with similarities to 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, highlighting its potential as an intermediate in small molecule anticancer drugs (Wang et al., 2017).

Potential Applications in Drug Synthesis

  • Antibacterial Properties

    Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from related compounds, with one demonstrating in vitro antibacterial activity, suggesting potential applications in developing antibacterial agents (Toja et al., 1986).

  • Synthesis of Pyrrole Derivatives

    Singh et al. (2014) conducted a study on pyrrole derivatives, synthesizing ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This research may provide insights into the synthesis and potential applications of similar pyrrole-based compounds (Singh et al., 2014).

Research on Analogous Compounds

  • Synthesis of Pyrazolopyridine Derivatives

    Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives, indicating the possibility of utilizing similar methods for compounds like 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in the development of new chemical entities (Panda et al., 2011).

  • Reactions of Related Carbaldehydes

    The study by López et al. (2004) on the reaction of pyridine-4-carbaldehyde with ferrocenyl-4,5-dihydropyrazoles, resulting in novel pyrazoles, provides a framework that could be applicable to the chemistry of 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (López et al., 2004).

properties

IUPAC Name

4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-11-9-7(6-14)5-13-10-8(9)3-4-12-10/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKOUGPJRVVYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=CNC2=NC=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1 g, 2.97 mmol), ethyl amine (70 wt. % solution in water, 8 mL, 100 mmol) in methoxyethanol (4 mL) is heated at 120° C. in a sealed tube. After overnight, the reaction mixture is cooled to room temperature and concentrated. The residue is dissolved in HCl solution (1N, 20 mL) and heated at 50° C. After stirring for 1.5 hours, the reaction mixture is basified with saturated sodium bicarbonate solution to pH=8. The solid is collected by filtration and washed with water, then hexanes, dried to afford the title compound as a solid. 1H NMR 600 MHz (DMSO-d6) δ 11.82 (s, 1H), 9.75 (s, 1H), 9.30 (t, 1H, J=4.8 Hz), 8.19 (s, 1H), 7.19 (t, 1H, J=3.6 Hz), 6.72 (m, 1H), 3.73-3.69 (m, 2H), 1.30 (t, 3H, J=7.2 Hz); MS m/z 190.2 (M+1).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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